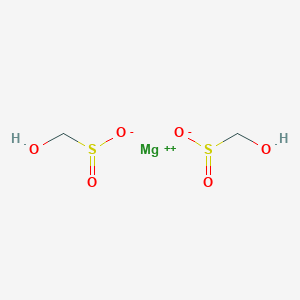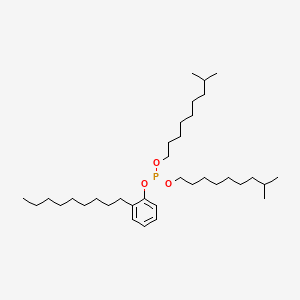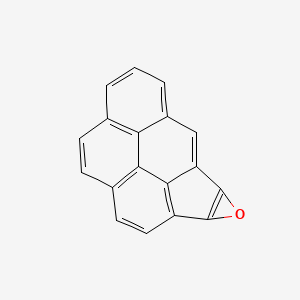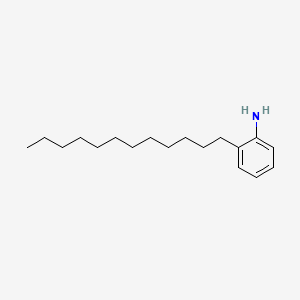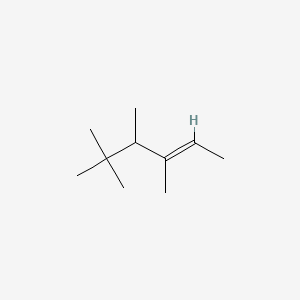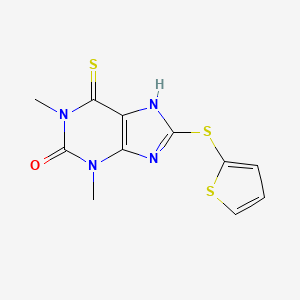
Hafnium yttrium oxide (Hf0.95Y0.09O2.05)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ハフニウムイットリウム酸化物 (Hf0.95Y0.09O2.05) は、その独特な特性と潜在的な用途により、科学界で大きな関心を集めている化合物です。この化合物は、ハフニウム酸化物のドープバージョンであり、イットリウム原子がハフニウム酸化物格子に組み込まれています。イットリウムの添加により、材料の特定の特性が向上し、さまざまな高度な技術用途に適したものになっています。
準備方法
合成経路と反応条件
ハフニウムイットリウム酸化物は、熱原子層堆積やパルスレーザー堆積など、いくつかの方法を使用して合成できます。熱原子層堆積では、ハフニウム酸化物中の2.3〜12.3 mol%のイットリウム酸化物のドーピングシリーズが堆積されます。このプロセスは、ハフニウムとイットリウムの前駆体を基板に交互に露出させることを含み、得られるフィルムの組成と厚さを正確に制御できます .
パルスレーザー堆積は、イットリウムドープハフニウム酸化物薄膜を製造するために使用される別の方法です。この技術は、高エネルギーレーザーを使用してターゲット材料をアブレーションし、基板に堆積させることを含みます。パルス幅、パルス振幅、温度などのプロセスパラメータは、得られるフィルムの特性を最適化するために調整できます .
工業生産方法
ハフニウムイットリウム酸化物の工業生産には、通常、化学気相堆積やスパッタリングなどの大規模堆積技術が関与します。これらの方法は、電子機器やその他の産業におけるさまざまな用途に適した、均一で高品質のフィルムを製造することを可能にします .
化学反応の分析
反応の種類
ハフニウムイットリウム酸化物は、酸化、還元、置換など、いくつかの種類の化学反応を受けます。これらの反応は、化合物の反応性と安定性を変化させる可能性のあるイットリウムの存在によって影響を受けます。
一般的な試薬と条件
ハフニウムイットリウム酸化物を含む反応で使用される一般的な試薬には、酸素、水素、さまざまなハロゲンなどがあります。たとえば、酸化反応は、酸素または空気を使用して高温で実施することができ、ハフニウム酸化物とイットリウム酸化物の生成につながります .
生成される主な生成物
ハフニウムイットリウム酸化物を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応は通常、二酸化ハフニウムと酸化イットリウムを生成し、還元反応はハフニウム金属とイットリウム金属を生成する可能性があります .
科学研究の用途
ハフニウムイットリウム酸化物は、その独自の特性により、幅広い科学研究用途があります。主要な用途のいくつかを次に示します。
強誘電体デバイス: ハフニウムイットリウム酸化物は、高度な回路用途の強誘電体電界効果トランジスタ(FeFET)に使用されます。
メモリデバイス: この化合物は、その安定性と相補型金属酸化膜半導体(CMOS)技術との互換性により、強誘電体ランダムアクセスメモリ(FeRAM)用途にも使用されます.
ニューロモーフィックコンピューティング: ハフニウムイットリウム酸化物は、生物学的シナプスやニューロンの挙動を模倣できるニューロモーフィックコンピューティングでの使用が検討されています.
科学的研究の応用
Hafnium yttrium oxide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Ferroelectric Devices: Hafnium yttrium oxide is used in ferroelectric field-effect transistors (FeFETs) for advanced circuit applications.
Neuromorphic Computing: Hafnium yttrium oxide is being explored for use in neuromorphic computing, where it can mimic the behavior of biological synapses and neurons.
作用機序
ハフニウムイットリウム酸化物が効果を発揮するメカニズムは、主にその強誘電特性に関連しています。ハフニウム酸化物格子へのイットリウムの組み込みにより、強誘電挙動の原因となる斜方晶相が安定化されます。この相は分極ヒステリシスを示し、材料は外部電場が除去された後も分極状態を維持することができます .
ハフニウムイットリウム酸化物の作用に関与する分子標的および経路には、材料と電場の相互作用、および格子内の酸素空孔の移動が含まれます。これらの空孔は、材料の強誘電特性において重要な役割を果たし、ハフニウムイットリウム酸化物を組み込んだデバイスの全体的な性能に影響を与える可能性があります .
類似の化合物との比較
類似の化合物
ハフニウムイットリウム酸化物は、ハフニウムジルコニウム酸化物(Hf0.5Zr0.5O2)やハフニウムアルミニウム酸化物(HfAlO)など、他のドープハフニウム酸化物と比較できます。これらの化合物は、強誘電特性を示し、類似の用途で使用されています。
独自性
ハフニウムイットリウム酸化物を他の類似の化合物と区別するのは、その強化された強誘電特性と安定性です。ハフニウム酸化物格子へのイットリウムの組み込みにより、材料の強誘電挙動に不可欠な、より安定な斜方晶相が得られます。さらに、ハフニウムイットリウム酸化物は、他のドープハフニウム酸化物と比較して、より低い漏れ電流と向上した耐久性を示します .
結論
ハフニウムイットリウム酸化物 (Hf0.95Y0.09O2.05) は、独自の特性を備え、高度な技術における幅広い用途を持つ化合物です。その調製方法、化学反応、および科学研究用途は、さまざまな産業にとって貴重な材料となっています。この化合物の作用機序と類似の化合物との比較により、電子機器およびそれ以外の分野における将来の革新の可能性が示されています。
類似化合物との比較
Similar Compounds
Hafnium yttrium oxide can be compared to other doped hafnium oxides, such as hafnium zirconium oxide (Hf0.5Zr0.5O2) and hafnium aluminum oxide (HfAlO). These compounds also exhibit ferroelectric properties and are used in similar applications.
Uniqueness
What sets hafnium yttrium oxide apart from other similar compounds is its enhanced ferroelectric properties and stability. The incorporation of yttrium into the hafnium oxide lattice results in a more stable orthorhombic phase, which is crucial for the material’s ferroelectric behavior. Additionally, hafnium yttrium oxide exhibits lower leakage currents and improved endurance compared to other doped hafnium oxides .
Conclusion
Hafnium yttrium oxide (Hf0.95Y0.09O2.05) is a compound with unique properties and a wide range of applications in advanced technologies. Its preparation methods, chemical reactions, and scientific research applications make it a valuable material for various industries. The compound’s mechanism of action and comparison with similar compounds highlight its potential for future innovations in electronics and beyond.
特性
CAS番号 |
71243-80-6 |
|---|---|
分子式 |
HfO5Y2 |
分子量 |
436.29 g/mol |
IUPAC名 |
dioxohafnium;oxo(oxoyttriooxy)yttrium |
InChI |
InChI=1S/Hf.5O.2Y |
InChIキー |
VFHDUAAURDONMR-UHFFFAOYSA-N |
正規SMILES |
O=[Y]O[Y]=O.O=[Hf]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


